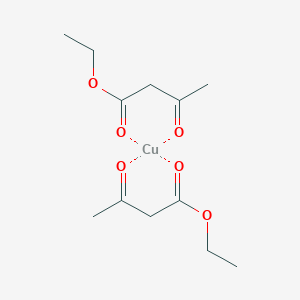
Copper;ethyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Copper;ethyl 3-oxobutanoate and related compounds have been synthesized through different methods, demonstrating their versatility and application in chemical vapor deposition (CVD) processes and the formation of various heterocycles. For instance, bis(alkyl 3-oxobutanoato)copper(II) compounds have been synthesized and utilized to deposit copper films at temperatures as low as 160°C, showing conformal coverage on patterned substrates (Hwang, Choi, & Shim, 1996). Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, showcasing the compound's potential in diverse chemical reactions (Honey, Pasceri, Lewis, & Moody, 2012).
Molecular Structure Analysis
The molecular structure of copper;ethyl 3-oxobutanoate and its derivatives has been elucidated through various techniques, including X-ray diffraction. These analyses reveal the coordination environment around the copper ions and the geometry of the complexes, providing insight into their chemical behavior and reactivity. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate demonstrates the Z conformation about the C=C bond, highlighting the structural aspects critical for understanding its chemical properties (Kumar et al., 2016).
Chemical Reactions and Properties
Copper;ethyl 3-oxobutanoate participates in various chemical reactions, forming complexes with significant biological activity and binding to DNA. These reactions underline the compound's importance in medicinal chemistry and materials science. Copper(II) complexes with substituted thiosemicarbazones of alpha-ketoglutaric acid, for instance, have shown DNA binding capabilities and biological activity, suggesting their potential in therapeutic applications (Baldini et al., 2004).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Ethyl acetoacetate is a building block in organic synthesis since the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .
- It is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . A subsequent thermal decarboxylation is also possible .
-
Reduction
-
Transesterification
-
Food Flavoring
-
Preparation
- At large scale, ethyl acetoacetate is industrially produced by treatment of diketene with ethanol .
- The small scale preparation of ethyl acetoacetate is a classic laboratory procedure. It involves Claisen condensation of ethyl acetate. Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .
-
Keto-enol Tautomerism
Zukünftige Richtungen
While specific future directions for Copper;ethyl 3-oxobutanoate were not found in the search results, the use of copper-catalyzed reactions in the synthesis of diverse molecules is a promising area of research . Such reactions could potentially provide the basis for efficient three-dimensional diversification of organic molecules and find widespread utility in organic synthesis, particularly for medicinal chemistry applications .
Eigenschaften
IUPAC Name |
copper;ethyl 3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBDNJOVKJMDLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;ethyl 3-oxobutanoate | |
CAS RN |
14284-06-1 |
Source


|
| Record name | Copper, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

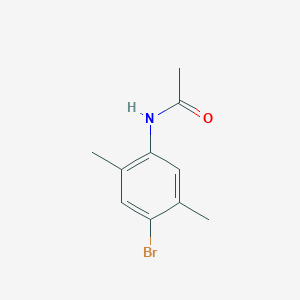
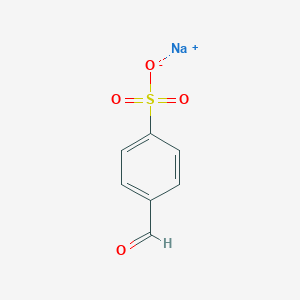
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

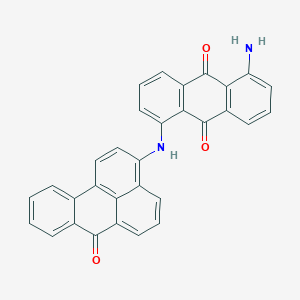
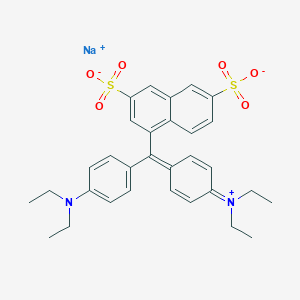
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)
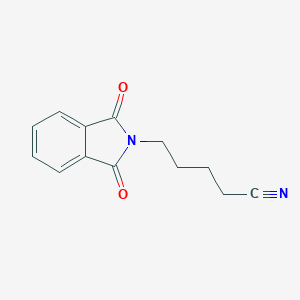
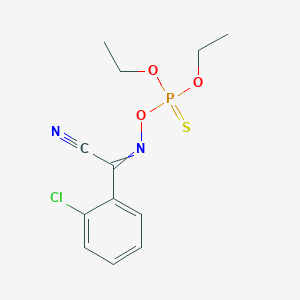
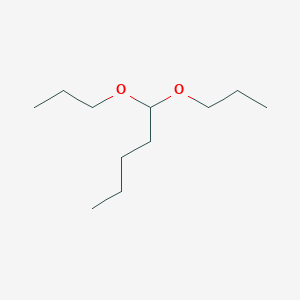
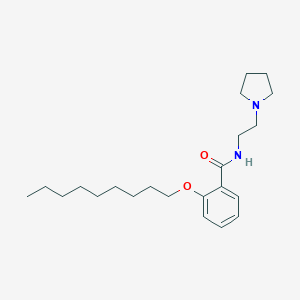

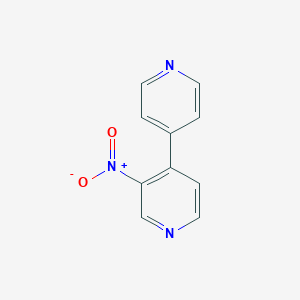
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)